Cas no 1806513-98-3 (2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene)
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene
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- Inchi: 1S/C10H9Br2F3O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2
- InChI Key: IKFHTTKZIBTGCV-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(=C(C=1)Br)OC(F)(F)F
Computed Properties
- Exact Mass: 361.895
- Monoisotopic Mass: 359.897
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 9.2
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013564-250mg |
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene |
1806513-98-3 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013013564-500mg |
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene |
1806513-98-3 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
| Alichem | A013013564-1g |
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene |
1806513-98-3 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene
Introduction to 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene (CAS No. 1806513-98-3)
2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene, identified by its CAS number 1806513-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of brominated aromatic ethers, characterized by the presence of both bromine and trifluoromethoxy substituents on a benzene ring, further modified with a 3-bromopropyl side chain. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
The bromine atoms in 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene serve as versatile handles for further chemical modifications, enabling the introduction of diverse functional groups through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in drug discovery and polymer chemistry. The trifluoromethoxy group, on the other hand, imparts electronic and steric effects that can modulate the reactivity and properties of the molecule, making it an attractive candidate for designing compounds with enhanced metabolic stability and binding affinity.
The 3-bromopropyl side chain introduces a longer alkyl substituent, which can influence the solubility, lipophilicity, and overall pharmacokinetic profile of derivatives synthesized from this precursor. This structural motif is often employed in medicinal chemistry to optimize drug-like properties, such as solubility in both aqueous and organic phases, which is crucial for formulation development. Furthermore, the combination of these substituents on a single aromatic core allows for fine-tuning of electronic distribution, which can be exploited in applications ranging from organic electronics to pharmaceuticals.
Recent advancements in synthetic methodologies have highlighted the utility of 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene in the development of novel therapeutic agents. For instance, researchers have leveraged its reactive sites to construct heterocyclic scaffolds that exhibit promising biological activities. A notable example includes its use in generating substituted benzodiazepines and GABA receptor modulators, where the bromine and trifluoromethoxy groups facilitate regioselective functionalization. These efforts have been complemented by computational studies that predict favorable interactions between such derivatives and biological targets, underscoring the compound's potential as a building block in drug design.
In materials science, the unique electronic properties conferred by the trifluoromethoxy group have been explored in the development of organic semiconductors and liquid crystals. The electron-withdrawing nature of this moiety enhances charge transport properties, making it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Additionally, the presence of bromine atoms allows for further derivatization via metal-catalyzed reactions, enabling the creation of polymers with tailored thermal stability and mechanical strength.
The synthesis of 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene itself presents an interesting challenge due to its complex substitution pattern. Modern synthetic strategies often involve multi-step sequences starting from commercially available aromatic precursors. One common approach involves halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. These improvements are critical for large-scale production and ensure that researchers can access sufficient quantities of this valuable intermediate.
The pharmaceutical industry has shown particular interest in derivatives of 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene due to its potential as a scaffold for kinase inhibitors and other enzyme-targeted therapeutics. The combination of halogenated aromatic rings with electron-withdrawing groups is known to enhance binding interactions with biological targets, leading to increased potency and selectivity. Preclinical studies have demonstrated promising results with several analogs synthesized from this compound, highlighting its role as a key intermediate in next-generation drug candidates.
From an environmental perspective, the sustainable production and handling of 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene are also areas of active research. Green chemistry principles are being applied to develop synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions or the use of biodegradable catalysts are being explored to make processes more environmentally friendly without compromising efficiency.
The versatility of 2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for synthesizing intermediates used in crop protection agents and advanced materials. The ability to introduce diverse functional groups allows chemists to tailor properties such as bioavailability or material performance according to specific application needs.
In conclusion,2-Bromo-4-(3-bromopropyl)(trifluoromethoxy)benzene (CAS No. 1806513-98-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural attributes enable innovative approaches in drug discovery, materials science, and industrial chemistry. As research continues to uncover new applications for this molecule,its importance is likely to grow,driving further innovation in synthetic methodologies and functional material design.
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